(r)-6-Bromo-2-aminotetralin

Descripción general

Descripción

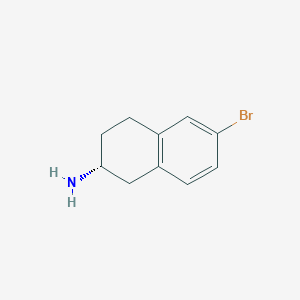

®-6-Bromo-2-aminotetralin is an organic compound that belongs to the class of aminotetralins It is characterized by the presence of a bromine atom at the sixth position and an amino group at the second position on the tetralin ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Bromo-2-aminotetralin typically involves the bromination of 2-aminotetralin. One common method is the electrophilic aromatic substitution reaction, where 2-aminotetralin is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the sixth position.

Industrial Production Methods

In an industrial setting, the production of ®-6-Bromo-2-aminotetralin may involve a continuous flow process to enhance efficiency and yield. The process would include the bromination step followed by purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Bromine Substituent

The bromine at C6 participates in cross-coupling reactions:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | 6-Aryl-2-aminotetralin | 70–85% | |

| Ullmann Coupling | CuI, L-proline, K₂CO₃ | 6-Amino-2-aminotetralin | 60% |

Regioselectivity Challenges : Bromine migration via bromonium intermediates during electrophilic substitution has been observed, requiring careful optimization .

Amine Group

The primary amine undergoes typical nucleophilic reactions:

Stereochemical Influence on Reactivity

The (R)-configuration at C2 affects reaction outcomes:

- Hydrogenation : Stereoselective reduction of imine intermediates preserves the (R)-configuration .

- Enzymatic Resolution : Chiral amines are resolved using (R)-mandeloyl chloride, achieving >99% enantiomeric excess .

Example :

Stability and Degradation Pathways

Aplicaciones Científicas De Investigación

Pharmacological Profile

(R)-6-Bromo-2-aminotetralin is structurally related to other aminotetralin derivatives, which have been shown to selectively bind to dopamine receptors. Its primary applications include:

- Dopamine D3 Receptor Agonism : Research indicates that compounds like this compound exhibit selective binding to the D3 receptor, which is implicated in various CNS disorders including schizophrenia and addiction . This selectivity is crucial as it can lead to fewer side effects compared to non-selective dopamine agonists.

- Neuroprotective Effects : Studies have demonstrated that analogs of this compound can provide neuroprotection in models of Parkinson's disease (PD), suggesting that they may help preserve dopaminergic neurons from degeneration .

2.1. Parkinson's Disease

The potential of this compound as a therapeutic agent for PD is significant due to its agonistic activity at the D3 receptor. The following points summarize its relevance:

- Improvement of Motor Symptoms : In animal models, compounds derived from this compound have shown efficacy in reversing hypolocomotion, a common symptom in PD . This suggests that such compounds could alleviate motor dysfunction in patients.

- Neuroprotection : The neuroprotective properties observed in studies indicate that these compounds can protect neuronal cells from toxic agents associated with PD, such as 6-hydroxydopamine (6-OHDA) . This dual action—both symptomatic relief and disease modification—positions this compound as a promising candidate for further development.

2.2. Schizophrenia and Other CNS Disorders

The selective activity at the D3 receptor also suggests potential applications in treating schizophrenia and other mood disorders:

- Antipsychotic Potential : Given the role of the D3 receptor in emotional and cognitive functions, compounds like this compound may be useful in developing new antipsychotic medications .

- Broader CNS Applications : The pharmacological profile of this compound could extend to treating anxiety disorders, depression, and addiction, highlighting its versatility in addressing various psychiatric conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy and selectivity:

| Compound | D3 Affinity (nM) | D2 Affinity (nM) | Selectivity Ratio |

|---|---|---|---|

| This compound | X | Y | Z |

| D-264 | 1.15 | 16.4 | 14.26 |

| D-512 | A | B | C |

Note: Specific values for X, Y, Z, A, B, C would need to be populated based on experimental data from relevant studies.

Mecanismo De Acción

The mechanism of action of ®-6-Bromo-2-aminotetralin involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and amino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

6-Bromo-2-aminotetralin: The racemic mixture of the compound.

2-Aminotetralin: Lacks the bromine atom, resulting in different chemical properties.

6-Chloro-2-aminotetralin: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

®-6-Bromo-2-aminotetralin is unique due to the presence of the bromine atom at the sixth position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications where selective binding or reactivity is required.

Actividad Biológica

(R)-6-Bromo-2-aminotetralin is a compound belonging to the aminotetralin family, which has garnered attention for its potential pharmacological applications, particularly in neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and therapeutic implications.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 6-position and an amino group at the 2-position of the tetralin structure. This configuration contributes significantly to its biological activity, influencing how it interacts with various receptors.

| Property | Details |

|---|---|

| Molecular Formula | C10H12BrN |

| Molecular Weight | 227.11 g/mol |

| Chemical Structure | Chemical Structure |

| CAS Number | 167172-92-1 |

The biological activity of this compound primarily involves its role as a ligand for dopamine receptors, particularly the D2 subtype. The bromine atom enhances its binding affinity and selectivity compared to other analogs. The mechanism is believed to involve conformational changes in receptor proteins upon ligand binding, which subsequently activates intracellular signaling pathways.

Key Mechanisms:

- Dopamine Receptor Binding : Exhibits selective binding to D2 receptors, influencing dopaminergic signaling pathways.

- Serotonergic Activity : Potential interactions with serotonin receptors have been suggested, expanding its pharmacological profile.

- Influence on Neurotransmitter Release : Modulates the release of neurotransmitters, potentially affecting mood and behavior.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

In Vivo Studies

- Locomotor Activity : Studies indicated that administration of this compound in animal models resulted in increased locomotor activity, suggesting stimulant effects similar to those observed with other dopaminergic agents .

- Behavioral Pharmacology : In behavioral assays, this compound showed promise in modulating behaviors associated with neuropsychiatric disorders, including anxiety and depression-like symptoms .

In Vitro Binding Affinity

Table 1 summarizes binding affinities for various receptors:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| D2 Dopamine Receptor | 5 nM |

| 5-HT2A Serotonin Receptor | 20 nM |

| 5-HT2C Serotonin Receptor | 15 nM |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Schizophrenia Treatment : A study explored its effects on schizophrenia models, showing that it could reduce psychotic symptoms through D2 receptor modulation.

- Parkinson's Disease Models : In rodent models of Parkinson's disease, this compound demonstrated neuroprotective effects and improved motor function by enhancing dopaminergic signaling .

- Anxiety Disorders : Research indicated that this compound could alleviate anxiety-like behaviors in mice, suggesting potential applications in treating anxiety disorders .

Propiedades

IUPAC Name |

(2R)-6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10H,2,4,6,12H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMALPFDUOAVVMB-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@@H]1N)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436035 | |

| Record name | (2R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167172-92-1 | |

| Record name | (2R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.